5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5-CPF-4H-1,2,4-TZT) is an organic compound belonging to the triazole family of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents, such as dimethyl sulfoxide, and has a melting point of 127-128°C. 5-CPF-4H-1,2,4-TZT is a versatile molecule with a wide range of applications in scientific research and biochemistry.
Scientific Research Applications
5-CPF-4H-1,2,4-TZT has a wide range of applications in scientific research, particularly in biochemistry and molecular biology. It is used as a ligand for affinity chromatography and has been used to study the structure and function of proteins, as well as for the purification of specific proteins. It has also been used as a fluorescent probe for the detection of proteins, and for the study of protein-protein interactions. In addition, it has been used to study the structure and function of DNA, and to investigate the mechanism of DNA-protein interactions.
Mechanism of Action
The mechanism of action of 5-CPF-4H-1,2,4-TZT is not well understood, but it is believed to interact with proteins and DNA through hydrogen bonding and electrostatic interactions. It is thought to form a stable complex with the target protein or DNA, which then allows for the study of the structure and function of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPF-4H-1,2,4-TZT are not well understood. However, it has been used in research to study the structure and function of proteins, as well as for the purification of specific proteins. It has also been used to study the structure and function of DNA, and to investigate the mechanism of DNA-protein interactions.
Advantages and Limitations for Lab Experiments
The use of 5-CPF-4H-1,2,4-TZT in laboratory experiments has several advantages. It is a relatively inexpensive and easily obtainable compound, and it is stable in a wide range of solvents. In addition, it can be used to study the structure and function of proteins and DNA, as well as for the purification of specific proteins.
However, there are also some limitations to using 5-CPF-4H-1,2,4-TZT in laboratory experiments. It is not known to be toxic, but it is not known to be non-toxic either; thus, caution should be used when handling the compound. In addition, the mechanism of action of 5-CPF-4H-1,2,4-TZT is not well understood, and there is a lack of data regarding its biochemical and physiological effects.
Future Directions
There are a number of potential future directions for the use of 5-CPF-4H-1,2,4-TZT in scientific research. These include further investigation into the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, further research could be conducted into its use as a fluorescent probe for the detection of proteins, and for the study of protein-protein interactions. Finally, further research could be conducted into the use of 5-CPF-4H-1,2,4-TZT for the purification of specific proteins, and for the study of the structure and function of DNA.
Synthesis Methods
5-CPF-4H-1,2,4-TZT can be synthesized from commercially available starting materials. The synthesis involves a three-step reaction sequence, beginning with the reaction of 4-fluorophenyl bromide with potassium thiocyanate to produce 4-fluorophenyl thiocyanate. This is then reacted with 3-chlorophenyl isocyanate to form the corresponding thiourea, which is then reacted with sodium azide to form the desired 5-CPF-4H-1,2,4-TZT.
properties
IUPAC Name |
3-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3S/c15-10-3-1-2-9(8-10)13-17-18-14(20)19(13)12-6-4-11(16)5-7-12/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYNRRWMVKSISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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